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Compound of Interest

Compound Name: Procyanidin trimer T2

Cat. No.: B13394651 Get Quote

Introduction: The Analytical Challenge of
Procyanidin Oligomers
Procyanidin trimer T2 is a highly bioactive B-type condensed tannin, chemically defined as

(-)-epicatechin-(4β→8)-(-)-epicatechin-(4β→8)-(+)-catechin[1]. Exhibiting potent antioxidant,

anti-inflammatory, and anti-tumor-promoting activities, it is frequently isolated from botanical

matrices such as grape seeds and Uncaria tomentosa[1][2].

From an analytical perspective, Procyanidin T2 presents a significant structural elucidation

challenge. With a molecular formula of C45H38O18 and an exact mass of 866.20 Da, it is

completely isobaric with other trimeric stereoisomers, such as Procyanidin C1 and C2[3].

Distinguishing T2 from its isomers requires a robust, self-validating analytical system. Mass

spectrometry (MS) provides the oligomeric sequence and molecular weight, while Nuclear

Magnetic Resonance (NMR) spectroscopy is strictly required to assign the stereochemical

configuration and interflavan linkage positions.

Strategic Workflow for Structural Elucidation
To maintain scientific integrity and prevent false-positive identifications, our laboratory employs

a sequential, orthogonal workflow. The logic is simple: chromatographic separation isolates the

target, MS/MS deconstructs the molecular backbone, and NMR maps the 3D spatial

arrangement.
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Caption: Sequential spectroscopic workflow for the structural elucidation of Procyanidin trimer
T2.

High-Resolution Mass Spectrometry (LC-ESI-QTOF-
MS/MS)
Causality Behind Experimental Choices
Electrospray Ionization (ESI) in negative mode is the gold standard for polyphenolic analysis.

The abundant phenolic hydroxyl groups on the A and B rings readily deprotonate, yielding a

highly stable precursor ion [M-H]- at m/z 865.23[3]. We utilize Quadrupole Time-of-Flight

(QTOF) MS because its high mass accuracy (<5 ppm) prevents the false identification of

isobaric interferences, ensuring the empirical formula is strictly C45H38O18.

Fragmentation Mechanisms
During Low-Energy Collision-Induced Dissociation (CID), Procyanidin T2 undergoes

predictable, self-validating fragmentation pathways[3]:

Quinone Methide (QM) Cleavage: Fission of the interflavan bond produces a dimeric

fragment at m/z 577 and a monomeric fragment at m/z 289[4].

Retro-Diels-Alder (RDA) Fission: Cleavage of the heterocyclic C-ring results in the neutral

loss of 152 Da, yielding a diagnostic fragment at m/z 713[4].

Table 1: High-Resolution MS/MS Fragmentation Profile
for Procyanidin Trimer T2
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Precursor Ion (m/z) Fragment Ion (m/z)
Relative
Abundance

Proposed
Mechanism /
Structural
Significance

865.23 [M-H]- 713.20 High

Retro-Diels-Alder

(RDA) fission (-152

Da)

577.13 High
Quinone Methide

(QM) cleavage (dimer)

407.09 Medium
RDA fission of the

dimer fragment

289.07 Base Peak

QM cleavage

(monomer:

epicatechin/catechin)

287.05 Medium
QM cleavage with

proton transfer

125.03 Low
Heterocyclic ring

fission (HRF)

Protocol: LC-ESI-QTOF-MS/MS Analysis
Self-Validation Check: Always run a blank and a known standard (e.g., Procyanidin B2) to verify

that the QM cleavage ratios are consistent with your collision energy ramp.

Sample Preparation: Dissolve 1 mg of purified Procyanidin T2 in 1 mL of LC-MS grade

Methanol:Water (50:50, v/v). Filter through a 0.22 µm PTFE membrane.

Chromatographic Separation: Inject 2 µL onto an Acquity UPLC BEH C18 column (1.7 µm,

2.1 × 100 mm). Maintain column temperature at 35°C.

Mobile Phase Gradient: Use Mobile Phase A (0.1% Formic Acid in H2O) and Mobile Phase B

(Acetonitrile). Run a linear gradient from 5% B to 40% B over 15 minutes. This specific

shallow gradient is critical to separate T2 from early-eluting trimers like C1.
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Ionization Parameters: Operate the QTOF in negative ESI mode. Set capillary voltage to 2.5

kV, desolvation temperature to 400°C, and cone gas flow to 50 L/h.

Fragmentation (MS/MS): Apply Low-Energy CID with a collision energy ramp of 5–60 V

using Argon as the collision gas[3]. Target the[M-H]- precursor at m/z 865.23.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices
While MS confirms the trimeric sequence, it cannot differentiate between the epicatechin and

catechin subunits, nor can it confirm the exact position of the interflavan bonds (4→8 vs. 4→6).

NMR is the only technique capable of resolving these 3D spatial relationships, grounding the

structural claim in absolute physical chemistry.

Spectral Interpretation
¹H NMR (Stereochemistry): The stereochemistry of the C-ring is determined by the coupling

constants (J) of the H-2 and H-3 protons. The upper and middle epicatechin units exhibit a

cis-configuration with a predictably small coupling constant (J2,3 ~ 2 Hz). Conversely, the

terminal catechin unit exhibits a trans-configuration with a larger coupling constant (J2,3 ~

7.5 Hz).

¹³C NMR (Ring Oxygenation): The A-ring carbons (C5, C7, C8) resonate characteristically

downfield between 150.0 and 160.0 ppm due to hydroxyl deshielding[1].

2D HMBC (Linkage Confirmation): To definitively prove the 4β→8 linkage, we must observe

long-range correlations between the H-4 proton of the extension unit and the C-8 carbon of

the adjacent lower unit.

Table 2: Diagnostic NMR Spectral Features for
Procyanidin Trimer T2
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Nucleus
Chemical Shift
Range (ppm)

Structural
Assignment

Diagnostic Value

¹³C 150.0 - 160.0 C5, C7, C8 (A-ring)
Confirms oxygenation

pattern of the A-ring

¹H 4.50 - 5.50 H-4 (C-ring)
Identifies interflavan

linkages (4β→8)

¹H ~ 4.80 (br s) H-2 (Epicatechin)

Small coupling

constant (cis) confirms

EC units

¹H ~ 4.60 (d, J=7.5 Hz) H-2 (Catechin)

Large coupling

constant (trans)

confirms terminal C

unit

Protocol: 1D and 2D NMR Structural Elucidation
Sample Preparation: Dissolve 10–15 mg of highly purified (>98% by HPLC) Procyanidin T2

in 600 µL of Acetone-d6/D2O (10:1, v/v) or Methanol-d4. Transfer to a high-precision 5 mm

NMR tube.

¹H NMR Acquisition: Acquire spectra at 298 K on a 600 MHz (or higher) spectrometer. Use a

standard pulse sequence (e.g., zg30) with 64 scans. Analyze the H-2 and H-3 coupling

constants to differentiate the epicatechin (upper/middle) and catechin (terminal) units.

¹³C NMR Acquisition: Acquire at 150 MHz with proton decoupling (zgpg30). Collect at least

10,000 scans due to the long relaxation times of the quaternary A-ring carbons.

2D HMBC Acquisition: Set up the Heteronuclear Multiple Bond Correlation (HMBC)

experiment to detect long-range (²J and ³J) C-H couplings. Focus specifically on the cross-

peaks between the H-4 protons of the upper/middle units and the C-8 carbons of the

adjacent lower units to validate the 4β→8 interflavan bonds.

Conclusion
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The structural elucidation of Procyanidin trimer T2 demands a rigorous, multi-modal

spectroscopic approach. By pairing the high-sensitivity fragmentation mapping of LC-ESI-

QTOF-MS/MS with the stereochemical resolving power of 1D and 2D NMR, researchers can

confidently differentiate T2 from its isobaric peers. This self-validating workflow ensures high

scientific integrity, paving the way for accurate pharmacological testing and drug development

utilizing this potent botanical compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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